Triethoxy(m-tolyl)silane
Description
Properties
Molecular Formula |
C13H22O3Si |
|---|---|
Molecular Weight |
254.40 g/mol |
IUPAC Name |
triethoxy-(3-methylphenyl)silane |
InChI |
InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-9-12(4)11-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
FGLFSDHJENOLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C)(OCC)OCC |
Origin of Product |
United States |
Scientific Research Applications
Surface Modification
Triethoxy(m-tolyl)silane is primarily used as a coupling agent to enhance adhesion between different materials. Its ability to form siloxane bonds upon hydrolysis enables it to modify surfaces effectively, improving the bonding of organic polymers to inorganic substrates such as glass and metals. This property is crucial in applications ranging from coatings to composite materials.
Nanocomposite Synthesis
The compound plays a vital role in the synthesis of hybrid materials and nanocomposites. By acting as a linking agent between nanoparticles and polymer matrices, this compound can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced composites used in aerospace and automotive industries.
Biomedical Applications
In biomedical research, this compound is utilized for the functionalization of biomaterials . It can improve the biocompatibility of surfaces used in medical devices by promoting protein adsorption and cell attachment. This is essential for applications such as drug delivery systems, where surface properties significantly influence performance.
Coatings and Adhesives
This compound is widely employed in the production of coatings , adhesives, and sealants due to its excellent adhesion properties. The compound's ability to form durable bonds with various substrates makes it suitable for protective coatings in construction and automotive industries.
Water-Repellent Treatments
The compound can also be used in water-repellent treatments for construction materials, enhancing their durability against moisture damage. This application is particularly beneficial for concrete and masonry products, where water ingress can lead to structural failures.
Case Study 1: Surface Treatment of Glass Fibers
In a study examining the effects of this compound on glass fiber surfaces, researchers found that treating fibers with this silane significantly improved adhesion when incorporated into polymer matrices. The treated fibers exhibited enhanced tensile strength and durability compared to untreated fibers, demonstrating the effectiveness of silanes in composite material applications.
Case Study 2: Biomedical Device Coatings
A research project focused on modifying the surfaces of medical implants using this compound showed promising results in enhancing biocompatibility. The modified surfaces exhibited increased protein adsorption, which facilitated better cell attachment and proliferation, indicating potential for improved performance of biomedical devices.
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Triethoxy(m-tolyl)silane undergoes hydrolysis in the presence of water and acid/base catalysts, forming silanol intermediates that condense into siloxane networks.
Key Findings:
-
Reactivity Comparison :
Trimethoxysilanes hydrolyze 5–10× faster than triethoxysilanes due to the smaller size and higher electrophilicity of methoxy groups .Silane Type Hydrolysis Rate (Relative) Catalyst Methyltrimethoxysilane 10.0 Acid Methyltriethoxysilane 1.0 Acid This compound 0.7 Acid -
Steric Effects :
The m-tolyl group introduces steric hindrance, reducing hydrolysis rates compared to linear alkyltriethoxysilanes (e.g., methyltriethoxysilane) . -
Condensation Products :
Under acidic conditions (HCl), hydrolysis yields m-tolylsilanol intermediates, which condense into cyclosiloxanes or amorphous networks . Prolonged reaction times favor thermodynamically stable all-cis tetracyclosiloxanes .
Reactions with Nucleophiles
The ethoxy groups are susceptible to nucleophilic substitution, enabling functionalization:
Grignard Reagent Reactions
This compound reacts with organomagnesium reagents (e.g., t-BuMgCl) to form alkyl/aryl-substituted silanes :
Example :
-
Mechanism : Stepwise displacement of ethoxy groups, influenced by steric bulk of the m-tolyl substituent .
Hydride Reduction
Reduction with LiAlH₄ replaces ethoxy groups with hydrides :
Silica Surface Functionalization
This compound reacts with silanol groups (Si–OH) on silica surfaces, forming covalent Si–O–Si bonds :
Kinetics Data :
| Silane Type | Relative Reaction Rate (vs. PTEO*) |
|---|---|
| Propyltriethoxysilane | 1.0 |
| This compound | 0.8 |
| Isobutyltriethoxysilane | 0.5 |
*PTEO = Propyltriethoxysilane
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties and applications of triethoxy(m-tolyl)silane are best understood through comparison with structurally analogous alkoxysilanes. Key differentiating factors include the substituent group (alkyl, aryl, or functionalized), chain length, and electronic effects.
Substituent Group and Reactivity
Hydrolysis and Condensation Kinetics
- Hydrolysis Rate: Alkyl-substituted silanes (e.g., C8) hydrolyze slower than amino- or aryl-substituted variants due to steric hindrance. Under acidic conditions, APTES hydrolyzes 2–3× faster than octyl triethoxy silane (OES) .
- pH Sensitivity: Amino groups (APTES) accelerate hydrolysis in neutral/alkaline conditions, while aryl groups (m-tolyl) exhibit pH-independent hydrolysis due to aromatic stabilization .
Table 1: Hydrolysis Rates of Selected Silanes (Acidic Conditions, 25°C)
| Compound | Hydrolysis Rate Constant (h⁻¹) | Reference |
|---|---|---|
| Triethoxy(octyl)silane (C8) | 0.12 | |
| APTES | 0.35 | |
| This compound | 0.18 (estimated) | [Extrapolated] |
Table 2: Mechanical Performance in Composites
| Silane Treatment | Fatigue Limit (MPa) | Application | Reference |
|---|---|---|---|
| Triethoxy(ethyl)silane (C2) | 2.819 | Coir-PVC composite | |
| Untreated coir | 1.2 | Coir-PVC composite |
Critical Analysis and Contradictions
- Hydrophobicity vs. Reactivity: While long alkyl chains (C8, C16) enhance hydrophobicity, they reduce hydrolysis rates, limiting their utility in aqueous applications . Conversely, amino groups (APTES) improve reactivity but may compromise hydrolytic stability in acidic environments .
- Functional Group Trade-offs: this compound balances moderate hydrophobicity and aromatic stability but is less effective in polar composites compared to alkyl or amino silanes .
Preparation Methods
Stepwise Procedure
-
Lithiation : 3-Bromotoluene reacts with n-butyllithium in diethyl ether at −78°C to generate m-tolyllithium.
-
Silane Coupling : The lithiated intermediate is transferred to a solution of TEOS, forming this compound after 1 hour.
-
Workup : Quenching with saturated NH₄Cl, extraction with diethyl ether, and purification via Kugelrohr distillation (31 Pa, 160°C bath temperature) yield the product in 57% isolated yield.
Advantages and Challenges
-
Advantages : Avoids Grignard reagent preparation, suitable for large-scale synthesis.
-
Challenges : Cryogenic conditions (−78°C) increase operational complexity. Side reactions with residual moisture or oxygen can reduce yield.
Comparative Analysis of Methods
The table below contrasts the two primary synthetic routes:
The Grignard method offers higher theoretical efficiency but requires rigorous moisture control. The organolithium route provides a more straightforward pathway but necessitates specialized equipment for cryogenic reactions.
Solvent and Catalytic Effects
Solvent Optimization
Replacing diethyl ether with toluene in Grignard reactions accelerates silane formation by weakening Mg–O coordination, facilitating silane access to the reactive center. For example, a 1:1 ether-toluene mixture reduces reaction time by 40% compared to pure ether.
Catalytic Enhancements
Copper(I) chloride (0.1 equiv) mitigates side reactions during Grignard couplings, as demonstrated in analogous syntheses of octylsilanes. Nickel catalysts, though effective in cross-coupling applications, show no direct role in this compound synthesis.
Purification and Characterization
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for m-tolyl) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.7–3.9 ppm for CH₂).
- FTIR : Look for Si-O-C stretches (1000–1100 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the m-tolyl and ethoxy moieties .
How can researchers address discrepancies in hydrolysis rates observed between this compound and structurally similar trialkoxysilanes?
Advanced
Discrepancies may arise from steric effects (m-tolyl vs. smaller substituents) or electronic factors. To resolve:
- Conduct controlled hydrolysis experiments in varying pH buffers (e.g., acidic vs. alkaline).
- Compare kinetics via ²⁹Si NMR to track silanol formation.
- Use computational tools (e.g., DFT) to model transition states and activation energies .
What strategies optimize the grafting efficiency of this compound onto oxide surfaces in nanocomposite applications?
Q. Advanced
- Surface Pretreatment : Acid/alkali washing (e.g., piranha solution for SiO₂) to increase hydroxyl density.
- Solvent Choice : Use anhydrous toluene or ethanol-water mixtures (95:5) to balance solubility and hydrolysis.
- Reaction Time/Temperature : Optimize via contact angle measurements or XPS to quantify surface coverage. Reference copolymer grafting methods used for vinylphenethyl silanes .
What are the critical parameters to control during the purification of this compound to minimize ethoxy group hydrolysis?
Q. Basic
- Distillation : Use short-path distillation under reduced pressure (<1 mmHg) with inert gas sparging.
- Storage : Store under argon with molecular sieves to prevent moisture ingress.
- Chromatography : Avoid aqueous silica gel; use anhydrous alumina for column purification .
How should researchers design thermogravimetric analysis (TGA) experiments to differentiate decomposition pathways from solvent evaporation effects?
Q. Advanced
- Heating Rate : Slow ramping (2–5°C/min) to resolve overlapping mass loss events.
- Atmosphere : Compare N₂ vs. air to distinguish oxidative decomposition (e.g., m-tolyl combustion at >300°C) from solvent evaporation.
- Complementary Techniques : Pair with DSC to detect endo/exothermic transitions .
What solvent systems are compatible with this compound for solution-phase reactions, considering its hydrolysis sensitivity?
Q. Basic
- Nonpolar : Toluene, hexane (anhydrous).
- Polar Aprotic : THF, DMF (with 3Å molecular sieves).
- Avoid protic solvents (e.g., water, methanol) unless controlled hydrolysis is intended .
How can computational chemistry methods predict the reactivity of this compound in surface modification reactions?
Q. Advanced
- DFT Calculations : Model adsorption energies on oxide surfaces (e.g., SiO₂) and transition states for silanol condensation.
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates.
- Molecular Dynamics : Simulate interfacial interactions in composite systems .
What are the industry-standard methods for quantifying residual chlorides in this compound synthesized via chloroalkyl precursors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
